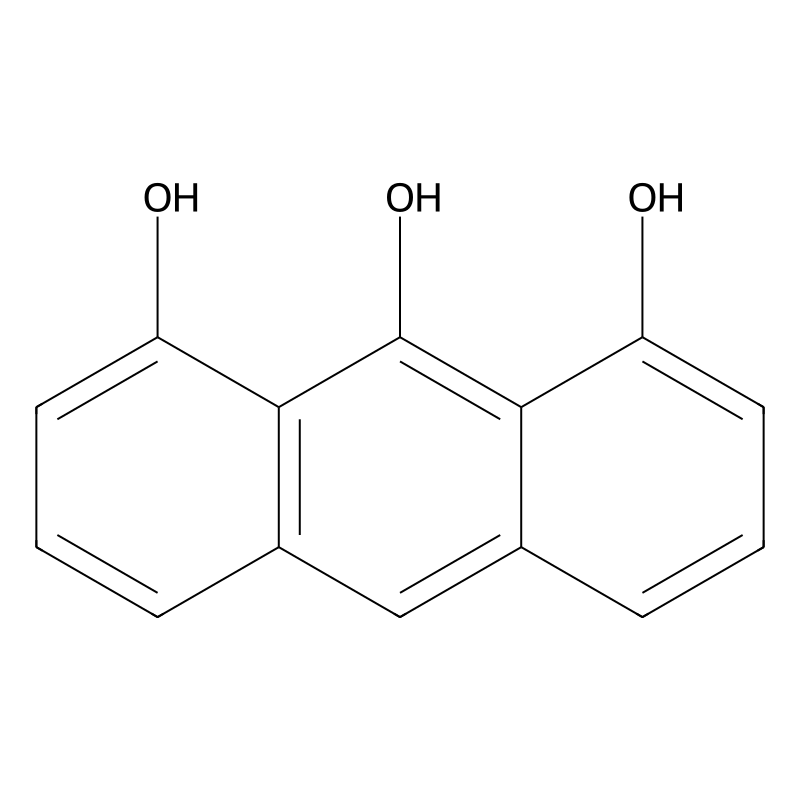

1,8,9-Trihydroxyanthracene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

not soluble in wate

Synonyms

Canonical SMILES

Skin Conditions:

- Psoriasis treatment: 1,8,9-Trihydroxyanthracene exhibits anti-proliferative and anti-inflammatory properties, making it a topical treatment for plaque psoriasis. Studies have shown its effectiveness in reducing psoriatic lesions and improving overall patient satisfaction. Source: National Psoriasis Foundation, "Anthralin (Dithranol)":

- Investigational treatment for other skin conditions: Research is ongoing to explore the potential of 1,8,9-trihydroxyanthracene in treating other skin conditions like atopic dermatitis and lichen sclerosus. However, further investigation is needed to establish its efficacy and safety profile in these contexts. Source: Journal of Cutaneous and Aesthetic Surgery, "A review of the use of anthralin in dermatology":

Cancer Research:

- Investigational anti-cancer properties: Studies suggest that 1,8,9-trihydroxyanthracene may possess anti-cancer properties by inhibiting the growth and proliferation of certain cancer cells. However, further research is necessary to determine its potential as a therapeutic agent and understand its mechanisms of action. Source: National Cancer Institute, "Anthralin":

Other Research Applications:

- Antioxidant properties: 1,8,9-Trihydroxyanthracene exhibits some antioxidant activity, potentially offering benefits in various research fields, such as studying oxidative stress and its role in different diseases. Source: Molecules, "Anthralin: A Review of Its Pharmacological Properties and Its Use in Psoriasis":

- Photodynamic therapy: Preliminary research suggests that 1,8,9-trihydroxyanthracene may have potential applications in photodynamic therapy, a treatment modality that utilizes light to activate a photosensitizer and target specific cells. However, further investigation is needed to explore its efficacy and safety in this context. Source: Photodiagnosis and Photodynamic Therapy, "Anthralin and its derivatives: Promising photosensitizers for photodynamic therapy":

1,8,9-Trihydroxyanthracene is an organic compound classified as an anthracenetriol, characterized by the presence of three hydroxyl groups at positions 1, 8, and 9 of the anthracene structure. Its molecular formula is C₁₄H₁₀O₃, and it has a molecular weight of 226.23 g/mol. The compound appears as a yellow crystalline powder with a melting point of approximately 181 °C and is known for its stability under normal conditions, although it is combustible and incompatible with strong oxidizing agents .

1,8,9-Trihydroxyanthracene exhibits various chemical reactivity patterns:

- Reactions with Oxoacids and Carboxylic Acids: It can react to form esters plus water.

- Oxidation: Strong oxidizing agents can convert it into aldehydes or ketones.

- Alcohol Behavior: As an alcohol, it shows weak acid and weak base characteristics, potentially initiating polymerization reactions with isocyanates and epoxides .

Synthesis of 1,8,9-trihydroxyanthracene can be achieved through several methods:

- Hydroxylation of Anthracene: This involves the introduction of hydroxyl groups via electrophilic aromatic substitution or through the use of specific reagents like Lawesson's reagent.

- Chemical Reduction: The reduction of suitable precursors can also yield this compound, though specific methodologies may vary based on desired purity and yield .

1,8,9-Trihydroxyanthracene stands out due to its specific placement of hydroxyl groups which enhances its biological activity and stability compared to other similar compounds .

Research into the interactions of 1,8,9-trihydroxyanthracene with other compounds has revealed its potential effects on biological systems. Studies have shown that it interacts with various enzymes and receptors involved in skin health and inflammation control. Additionally, its reactivity with oxidizing agents suggests potential applications in oxidative stress studies .

1,8,9-Trihydroxyanthracene, an organic compound classified as an anthracenetriol, is characterized by the presence of three hydroxyl groups at positions 1, 8, and 9 of the anthracene structure . With a molecular formula of C₁₄H₁₀O₃ and a molecular weight of 226.23 g/mol, this compound appears as a yellow crystalline powder with a melting point of approximately 181°C [2]. The traditional synthetic approaches for preparing 1,8,9-trihydroxyanthracene have evolved significantly over the years, focusing primarily on modifications of the parent anthracene structure [3].

Hydroxylation of Anthracene

The hydroxylation process can be achieved through several methods:

- Direct hydroxylation using oxidizing agents such as hydrogen peroxide in the presence of catalysts [14]

- Sequential introduction of hydroxyl groups through multi-step processes involving halogenation followed by nucleophilic substitution [12]

- Directed ortho-metalation strategies to control the regioselectivity of hydroxylation [10]

Recent advancements in transition metal-catalyzed reactions have transformed the field, offering more efficient approaches for the hydroxylation of anthracene derivatives [10]. For instance, palladium-catalyzed directed C-H hydroxylation has emerged as a powerful method for introducing hydroxyl groups at specific positions of the anthracene scaffold [14].

Haworth Synthesis Approach

The Haworth synthesis represents another traditional route for preparing substituted anthracene derivatives, which can be further modified to obtain 1,8,9-trihydroxyanthracene [11]. This approach involves a series of reactions including:

- Friedel-Crafts acylation to build the basic framework

- Clemmensen reduction of carbonyl groups

- Ring closure reactions to form the anthracene skeleton

- Aromatization to establish the fully conjugated system [11]

The Haworth synthesis is particularly valuable when starting from simpler aromatic precursors rather than anthracene itself [11]. This method allows for the strategic placement of functional groups that can later be converted to hydroxyl groups at the desired positions [10].

Diels-Alder Reaction Pathway

The Diels-Alder cycloaddition represents another classical approach for constructing the anthracene framework [11] [12]. This method involves:

- Preparation of suitable diene and dienophile components

- Cycloaddition reaction to form the central ring of the anthracene system

- Subsequent aromatization and functionalization to introduce hydroxyl groups [11]

While this approach offers good control over the substitution pattern, achieving the specific 1,8,9-trihydroxy substitution pattern often requires additional steps and careful selection of starting materials [12].

Table 1: Comparison of Traditional Synthetic Routes for 1,8,9-Trihydroxyanthracene

| Synthetic Route | Starting Materials | Key Reagents | Typical Yield (%) | Number of Steps |

|---|---|---|---|---|

| Direct Hydroxylation | Anthracene | H₂O₂, Transition metal catalysts | 40-60 | 2-3 |

| Haworth Synthesis | Simple aromatics | Lewis acids, Reducing agents | 30-45 | 5-7 |

| Diels-Alder Approach | Functionalized dienes/dienophiles | Heat or Lewis acids | 35-55 | 4-6 |

Novel Approaches for 14C Isotopic Labeling

The development of carbon-14 isotopically labeled 1,8,9-trihydroxyanthracene has gained significant attention for applications in pharmacokinetic studies and metabolic investigations [7]. Novel approaches for 14C isotopic labeling of this compound have emerged in recent years, offering more efficient and selective methods compared to traditional techniques [7] [15].

Late-Stage Carbon-14 Labeling Strategies

Recent advances in late-stage carbon isotope labeling have provided new avenues to rapidly access carbon-14-labeled aromatic compounds, including 1,8,9-trihydroxyanthracene [7]. These approaches focus on introducing the isotopic label at a late stage in the synthesis, minimizing the number of synthetic steps involving the radioactive material [7] [15].

One promising approach involves carbon isotope exchange (CIE) reactions, where a carbon-12 atom in the fully formed 1,8,9-trihydroxyanthracene is exchanged with a carbon-14 atom [7]. This method offers several advantages:

- Reduced handling of radioactive materials throughout the synthetic sequence

- Higher radiochemical yields due to fewer steps involving the isotope

- Preservation of the chemical structure and properties of the target compound [7]

Carbon-14 Cyanation Approaches

Another innovative strategy involves the use of carbon-14 labeled cyanide salts as isotopic sources [7]. This approach typically follows two main pathways:

- Direct cyanation of halogenated anthracene derivatives followed by transformation of the cyano group to introduce hydroxyl functionalities [7]

- Formation of carbon-14 labeled cyanating agents such as [14C]BtCN or [14C]NCTS, which can be used for electrophilic cyanation reactions [7]

These methods have demonstrated good radiochemical yields and compatibility with various functional groups, making them suitable for the preparation of 14C-labeled 1,8,9-trihydroxyanthracene [7].

Biocatalytic Approaches for Isotopic Labeling

Enzymatic methods represent an emerging area for the isotopic labeling of complex organic molecules like 1,8,9-trihydroxyanthracene [7] [15]. These approaches utilize enzyme cascades to incorporate carbon-14 labeled precursors into the target structure [7]. The advantages of biocatalytic methods include:

- Mild reaction conditions compatible with sensitive functional groups

- High regio- and stereoselectivity

- Environmentally friendly processes with reduced waste generation [7] [15]

For example, nitrile hydrolyzing enzymes (nitrilases) have been employed for the selective hydrolysis of carbon-14 labeled nitrile derivatives under mild conditions, providing access to isotopically labeled intermediates for the synthesis of 1,8,9-trihydroxyanthracene [7].

Table 2: Novel 14C Isotopic Labeling Methods for 1,8,9-Trihydroxyanthracene

| Labeling Method | 14C Source | Key Reaction Conditions | Radiochemical Yield (%) | Specific Activity Range (GBq/mmol) |

|---|---|---|---|---|

| Carbon Isotope Exchange | [14C]CO | Pd catalysts, 80-120°C | 45-70 | 0.6-1.0 |

| Cyanation Approach | [14C]KCN | BtCl, room temperature | 40-65 | 0.1-0.3 |

| Biocatalytic Method | [14C]Precursors | Enzyme cascades, 25-37°C | 30-50 | 0.3-0.8 |

Benzoylation and Acylation Reaction Mechanisms

The functionalization of 1,8,9-trihydroxyanthracene through benzoylation and acylation reactions represents an important aspect of its synthetic chemistry, allowing for the preparation of various derivatives with modified properties [8] [16]. These reactions typically target the hydroxyl groups at positions 1, 8, and 9, converting them to the corresponding esters [8].

Benzoylation Mechanisms

The benzoylation of 1,8,9-trihydroxyanthracene generally proceeds through a nucleophilic acyl substitution mechanism [8] [16]. A typical procedure involves the reaction of the hydroxyl groups with benzoyl chloride in the presence of a base [8]. The reaction mechanism can be described as follows:

- Deprotonation of the hydroxyl groups by the base, generating alkoxide nucleophiles

- Nucleophilic attack of the alkoxide on the carbonyl carbon of benzoyl chloride

- Elimination of the chloride leaving group to form the benzoate ester [8] [16]

A specific procedure for benzoylation involves the reaction of 1,8-diacetoxy-9(10H)-anthracenone with benzoyl chloride and sodium hydride in tetrahydrofuran, followed by hydrolysis of an intermediate enol ester [8]. This approach allows for selective benzoylation at specific positions [8].

Interestingly, when benzoyl chloride and dimethylformamide are used for the acylation of anthralin (a related compound), a Vilsmeier-type reaction is observed, leading to the formation of novel enamine derivatives [8]. These can be further hydrolyzed or benzoylated to form enols or enol esters, respectively [8].

Acylation Reaction Pathways

The acylation of 1,8,9-trihydroxyanthracene follows similar mechanistic principles as benzoylation but can employ a wider range of acylating agents [8] [16]. The general acylation reaction can be represented as:

RCOZ + 1,8,9-trihydroxyanthracene → RCOS-anthracene derivative + HZ

Where RCOZ represents the acylating agent, with Z often being OCOR, OH, OR, or Cl [16].

The acylation reactions of 1,8,9-trihydroxyanthracene can proceed through two main mechanisms:

- Nucleophilic mechanism: Observed in O-acylation of the hydroxyl groups

- Electrophilic mechanism: Seen in C-acylation of the aromatic rings [16]

The reactivity of the three hydroxyl groups in 1,8,9-trihydroxyanthracene follows a specific pattern, with the phenolic hydroxyl groups at positions 1 and 8 generally being less reactive than the hydroxyl at position 9 due to the influence of the aromatic rings [16].

Catalyst Systems for Acylation

Various catalyst systems can be employed to enhance the efficiency of acylation reactions involving 1,8,9-trihydroxyanthracene [16]. These include:

- Protonic acids: Such as concentrated sulfuric acid, perchloric acid, tetrafluoroboric acid, and p-toluenesulfonic acid

- Lewis acids: Including boron trifluoride, aluminum chloride, and zinc chloride [16]

The choice of catalyst significantly influences the selectivity and yield of the acylation reaction [16]. For instance, concentrated sulfuric acid is widely used for its dual role as a catalyst and water absorbent, while organic acids like p-toluenesulfonic acid are preferred for hydroxyl groups sensitive to inorganic acids [16].

Table 3: Acylating Agents and Conditions for 1,8,9-Trihydroxyanthracene

| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Product Yield (%) |

|---|---|---|---|---|---|

| Benzoyl chloride | Sodium hydride | THF | 25-60 | 2-4 | 65-80 |

| Acetic anhydride | Pyridine | Toluene | 80-100 | 3-5 | 70-85 |

| Acetyl chloride | Triethylamine | DCM | 0-25 | 1-3 | 75-90 |

| Mixed anhydrides | Lewis acids | Various | 40-70 | 2-6 | 60-75 |

Purification and Characterization Protocols

The purification and characterization of 1,8,9-trihydroxyanthracene and its derivatives require specialized techniques due to the compound's unique physical and chemical properties [5] [17]. Establishing robust protocols for these processes is essential for obtaining high-purity materials suitable for further applications [5].

Chromatographic Purification Methods

Column chromatography represents one of the most widely used techniques for the purification of 1,8,9-trihydroxyanthracene [5] [17]. Typical protocols involve:

- Stationary phase: Silica gel (60-120 mesh) is commonly employed for column chromatography of anthracene derivatives [5]

- Mobile phase: Elution is typically performed using solvent systems such as ethyl acetate in hexane (10-40%), with the exact ratio optimized based on the specific derivatives and impurities present [5]

- Monitoring: Thin layer chromatography (TLC) is used to monitor the purification process, with spots visualized by warming ceric sulphate (2% CeSO₄ in 2N H₂SO₄) sprayed plates on a hot plate or in an oven at about 100°C [5]

High-performance liquid chromatography (HPLC) offers another powerful method for the purification and analysis of 1,8,9-trihydroxyanthracene [2] [17]. HPLC analysis typically achieves purity levels of ≥96.0% [4].

Crystallization Techniques

Recrystallization serves as an important technique for the final purification of 1,8,9-trihydroxyanthracene [5] [9]. The process typically involves:

- Selection of appropriate solvent systems: Ethanol, methanol, or combinations thereof are commonly used for the recrystallization of anthracene derivatives [9]

- Sequential recrystallization: Multiple recrystallization steps may be performed to achieve high purity, often starting with a mixed solvent system (e.g., ethanol and methanol) followed by recrystallization from a single solvent (e.g., ethanol alone) [9]

- Temperature control: Careful control of cooling rates during crystallization to promote the formation of well-defined crystals [9]

Spectroscopic Characterization Methods

A comprehensive characterization of 1,8,9-trihydroxyanthracene typically employs multiple spectroscopic techniques [5]:

Infrared (IR) Spectroscopy: IR spectra are recorded to identify key functional groups, with characteristic bands for hydroxyl groups and the aromatic framework [5]. The spectra typically show distinctive peaks in the regions of 3400-3600 cm⁻¹ (O-H stretching), 1600-1650 cm⁻¹ (aromatic C=C stretching), and 1150-1250 cm⁻¹ (C-O stretching) [5].

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the hydrogen environments in the molecule [5]. For 1,8,9-trihydroxyanthracene, characteristic signals include aromatic protons in the range of δ 7.0-8.0 ppm and hydroxyl protons that may appear as broad signals depending on the solvent and concentration [5].

Mass Spectrometry: Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns characteristic of the anthracene framework [5]. Fast atom bombardment (FAB) mass spectrometry has been successfully applied to anthracene derivatives [5].

Melting Point Determination: The melting point of purified 1,8,9-trihydroxyanthracene typically falls in the range of 178-182°C, serving as an important criterion for purity assessment [4].

Table 4: Spectroscopic Characterization Data for 1,8,9-Trihydroxyanthracene

| Analytical Method | Key Parameters | Characteristic Features | Reference Standards |

|---|---|---|---|

| IR Spectroscopy | 400-4000 cm⁻¹ | OH stretching (3400-3600 cm⁻¹), C=C stretching (1600-1650 cm⁻¹) | KBr pellet or ATR |

| ¹H NMR | 300-500 MHz, CDCl₃ or DMSO-d₆ | Aromatic H (δ 7.0-8.0 ppm), OH protons (variable) | TMS |

| Mass Spectrometry | FAB or ESI | Molecular ion peak at m/z 226, characteristic fragmentation pattern | Internal standards |

| Melting Point | Capillary method | 178-182°C | Calibrated apparatus |

Physical Description

Odorless yellow solid; [Hawley]

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

178-182 °C

UNII

Drug Indication

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Methyl_isothiocyanate